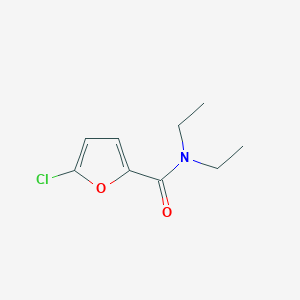
N-(2-chloro-4-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. CMA is a member of the pyrrolidine class of compounds and is considered to be a promising drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
CMA works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
CMA has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in acetylcholine levels in the brain, and the improvement of cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using CMA in lab experiments is its ability to inhibit acetylcholinesterase activity, which allows for the study of the role of acetylcholine in various physiological processes. However, one limitation of using CMA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CMA, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other neurological disorders, and the study of its potential toxicity and side effects. Additionally, further research is needed to determine the optimal dosage and administration of CMA for therapeutic use in humans.
Synthesis Methods
CMA can be synthesized through a variety of methods, including the reaction of 2-chloro-4-methylphenylamine with ethyl 2-oxo-1-pyrrolidineacetate in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, such as the reaction of 2-chloro-4-methylphenylamine with 2-oxopyrrolidine-3-carboxylic acid or the reaction of 2-chloro-4-methylphenylamine with ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
Scientific Research Applications
CMA has been extensively studied for its potential applications in medicine and pharmacology. One area of research involves the use of CMA as a potential treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that CMA has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper brain function.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-5-11(10(14)7-9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYPLTYPRGDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)



![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)